molecular formula C18H24O8 B3277407 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione CAS No. 65930-71-4

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione

Cat. No.: B3277407
CAS No.: 65930-71-4
M. Wt: 368.4 g/mol
InChI Key: MEWRMHBKXHWOJO-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a complex organic compound with a molecular formula of C19H28O8. This compound is characterized by its intricate structure, featuring multiple ether and ketone functional groups. It is a type of bicyclic compound, which means it has two interconnected rings in its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione typically involves multi-step organic reactions. One common approach is to start with simpler cyclic compounds and gradually build up the structure through a series of reactions, such as cyclization, oxidation, and reduction. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems to handle the complex synthesis steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its unique structure can help in understanding the mechanisms of biological systems.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. It might be used in drug development as a precursor or active ingredient in pharmaceuticals.

Industry

In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its properties might make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would be determined by the compound's structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 24-Methoxy-3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene

  • 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-carboxylic acid

Uniqueness

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is unique due to its specific arrangement of ether and ketone groups, which can influence its reactivity and potential applications. Compared to similar compounds, its structure may offer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O8/c19-17-15-2-1-3-16(14-15)18(20)26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-17/h1-3,14H,4-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRMHBKXHWOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(=O)C2=CC=CC(=C2)C(=O)OCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
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3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
Reactant of Route 3
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3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
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3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
Reactant of Route 5
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
Reactant of Route 6
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione

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